molecular formula C19H27N3O2S B2528537 3-(1-methyl-1H-pyrazol-4-yl)-1-((2,3,5,6-tetramethylphenyl)sulfonyl)piperidine CAS No. 2320887-20-3

3-(1-methyl-1H-pyrazol-4-yl)-1-((2,3,5,6-tetramethylphenyl)sulfonyl)piperidine

Cat. No. B2528537
CAS RN: 2320887-20-3
M. Wt: 361.5
InChI Key: ZFLPAFVIZJOVPF-UHFFFAOYSA-N
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Description

The compound "3-(1-methyl-1H-pyrazol-4-yl)-1-((2,3,5,6-tetramethylphenyl)sulfonyl)piperidine" is a molecule that appears to be related to various heterocyclic and sulfonamide compounds, which are often explored for their potential biological activities and applications in medicinal chemistry. The papers provided discuss several related compounds and their synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including addition-rearrangement reactions, nucleophilic aromatic substitution, and hydrogenation processes. For instance, the synthesis of functionalized 2-piperidones involves addition-rearrangement reactions with arylsulfonyl isocyanates . Similarly, a robust three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib, includes nucleophilic aromatic substitution, hydrogenation, and iodination . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds is characterized by the presence of piperidine and pyrazole rings, often substituted with various functional groups. For example, the synthesis of novel beta(3) agonists involves (4-piperidin-1-yl)-phenyl sulfonamides, indicating the importance of the piperidine ring in biological activity . The presence of a sulfonyl group is also a common feature, as seen in the synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides .

Chemical Reactions Analysis

The chemical reactions involving these compounds are diverse and include the formation of various heterocyclic structures. For example, the reaction of 3-methyl 1-phenyl-5-amino pyrazole with 4-acetyl benzene sulfonyl chloride yields a sulfonamide, which can further react to form unsaturated ketones, pyrazoles, isoxazoles, and pyrimidinethiones . These reactions demonstrate the reactivity of the pyrazole and piperidine moieties when combined with sulfonyl groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. The presence of sulfonyl and piperidine groups can impact the solubility, stability, and reactivity of the molecules. For instance, the antimicrobial activity of pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing sulfonyl moiety suggests that these groups contribute to the biological properties of the compounds . Additionally, the synthesis and characterization of novel methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates involve the analysis of NMR spectroscopy and HRMS, indicating the importance of these techniques in determining the properties of such molecules .

Scientific Research Applications

Antimicrobial and Anticancer Activity

  • Research on heterocycles based on pyrazole sulfonamides, similar in structural motifs to the queried compound, has demonstrated significant antimicrobial activity. These studies explore the synthesis of new heterocycles that could serve as potential antimicrobial agents, highlighting the potential of such compounds in combating bacterial and fungal infections (El‐Emary, Al-muaikel, & Moustafa, 2002).

  • Another study focused on the anticancer evaluation of compounds with substituted 1,3-thiazoles, indicating that molecules incorporating piperazine and sulfonyl groups, similar to the structure , can exhibit anticancer activity against various cancer cell lines. This research contributes to the development of new anticancer agents, suggesting the potential application of the queried compound in cancer research and therapy (Turov, 2020).

Receptor Interaction Studies

  • The molecular interaction of compounds featuring piperidine and sulfonyl motifs with cannabinoid receptors has been investigated, providing insights into the design of receptor antagonists. Such studies are crucial in understanding receptor-ligand interactions and can guide the development of therapeutic agents targeting specific receptors (Shim et al., 2002).

Selective Receptor Ligands

  • Research into N-alkylated arylsulfonamides of (aryloxy)ethyl piperidines has identified compounds with selective ligand activity for serotonin and dopamine receptors. This work highlights the therapeutic potential of structurally similar compounds in treating central nervous system disorders, including depression and cognitive impairments (Canale et al., 2016).

Synthesis and Structural Studies

  • Detailed synthetic routes and structural analyses of compounds containing piperidine and sulfonyl groups have been reported. These studies not only contribute to the chemical knowledge base but also provide methodologies for synthesizing complex molecules that could have various scientific applications, including material science and drug development (Naveen et al., 2015).

properties

IUPAC Name

3-(1-methylpyrazol-4-yl)-1-(2,3,5,6-tetramethylphenyl)sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O2S/c1-13-9-14(2)16(4)19(15(13)3)25(23,24)22-8-6-7-17(12-22)18-10-20-21(5)11-18/h9-11,17H,6-8,12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFLPAFVIZJOVPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCCC(C2)C3=CN(N=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-methyl-1H-pyrazol-4-yl)-1-((2,3,5,6-tetramethylphenyl)sulfonyl)piperidine

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